molecular formula C17H13Cl2N3O2S B2721371 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide CAS No. 864859-19-8

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide

Cat. No.: B2721371
CAS No.: 864859-19-8
M. Wt: 394.27
InChI Key: MHNCOKBNYRLEKH-UHFFFAOYSA-N
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Description

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide is a complex organic compound belonging to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, acetyl, and cyano functional groups, as well as dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-c]pyridine Core: The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine core. This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of Functional Groups: The acetyl and cyano groups are introduced through nucleophilic substitution reactions. Reagents such as acetyl chloride and cyanogen bromide are commonly used.

    Coupling with Dichlorobenzamide: The final step involves coupling the thieno[2,3-c]pyridine derivative with 3,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular interactions.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide
  • N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide

Uniqueness

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide is unique due to its specific combination of functional groups and structural features The presence of both acetyl and cyano groups, along with the dichlorobenzamide moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-9(23)22-3-2-13-14(7-20)17(25-15(13)8-22)21-16(24)10-4-11(18)6-12(19)5-10/h4-6H,2-3,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNCOKBNYRLEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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